![molecular formula C26H20ClN3O3 B2923609 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866864-91-7](/img/structure/B2923609.png)
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
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Scientific Research Applications
Structural and Optical Properties
- Thin Film Properties : A study by Zeyada et al. (2016) explored the structural and optical properties of thin films made from quinoline derivatives, closely related to 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. These films exhibited nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition, with notable stability in chemical bonds after deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Behavior
- Synthesis Routes : Research by Pawlas et al. (2000) detailed the synthesis of pyrazoloquinolines, which are structurally similar to the compound . This synthesis involved multiple steps, including cyclization and palladium-catalyzed cross-coupling, highlighting the complex chemistry of such compounds (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2000).
Biological Activity
- Antimicrobial Properties : A study by Hassan (2013) focused on the synthesis of pyrazoline and pyrazole derivatives, closely related to the compound . These compounds showed significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Hassan, 2013).
Material Science and Photovoltaics
- Photovoltaic Applications : Research by Zeyada et al. (2016) also highlighted the potential use of quinoline derivatives in photovoltaic applications. The study demonstrated that films of these compounds could be used in organic–inorganic photodiode fabrication, exhibiting photovoltaic properties under illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Computational and Electrochemical Studies
- Corrosion Inhibition : Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media. Their findings suggest that similar compounds could have applications in protecting metals from corrosion, which is vital in industrial settings (Saraswat & Yadav, 2020).
properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOTCWMZYASOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline |
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